![molecular formula C14H17NO2 B7579635 7-Bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7579635.png)
7-Bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone involves the modulation of several signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). These pathways play a crucial role in the regulation of inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
Bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has been found to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the promotion of neuronal survival. These effects make it a promising candidate for the treatment of various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its limited solubility, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone. These include the investigation of its potential applications in the treatment of various diseases, the optimization of its synthesis method, the development of novel derivatives with improved pharmacological properties, and the elucidation of its mechanism of action at the molecular level.
Conclusion:
Bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential applications in various fields. Its anti-inflammatory, analgesic, and neuroprotective properties make it a promising candidate for the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesemethoden
The synthesis of bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone involves several steps, including the reaction of bicyclo[4.2.0]octa-2,4-diene with ethyl vinyl ketone and the subsequent reaction of the resulting product with hydroxymethylpyrrolidine. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and organic chemistry. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-9-10-5-6-15(8-10)14(17)13-7-11-3-1-2-4-12(11)13/h1-4,10,13,16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFMZRNNHZRFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bicyclo[4.2.0]octa-1,3,5-trienyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.